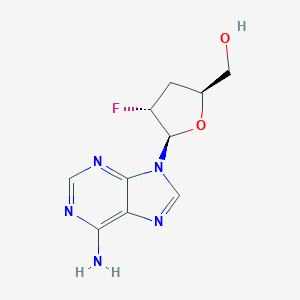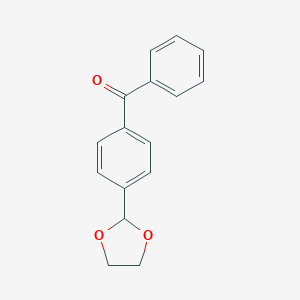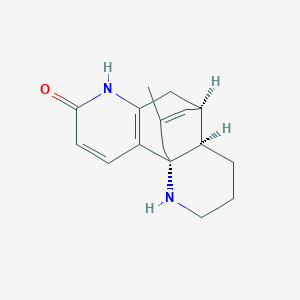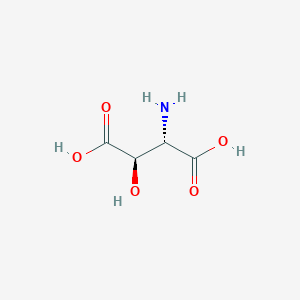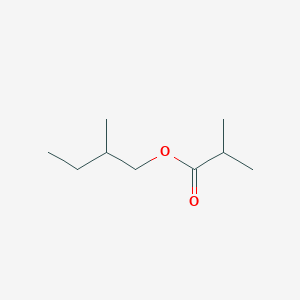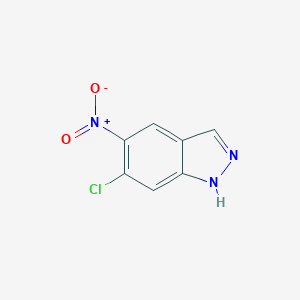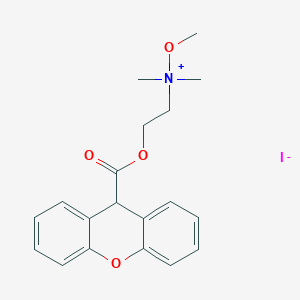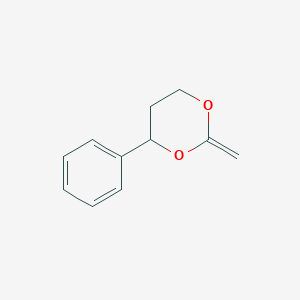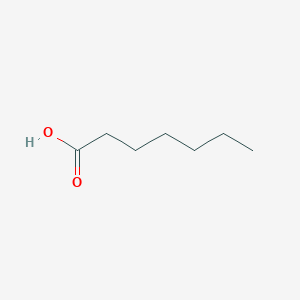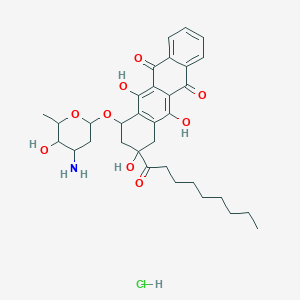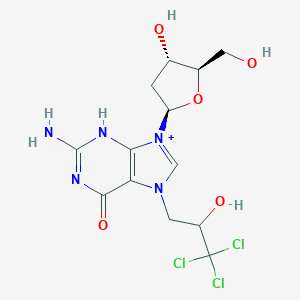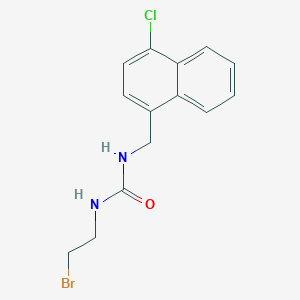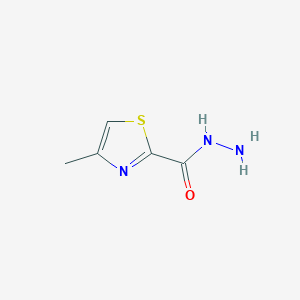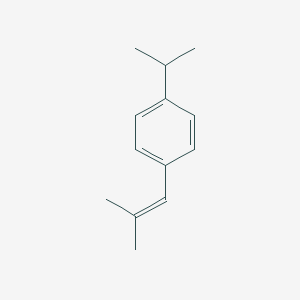
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as para-menth-1-ene-4-isopropyl or PMI and has a chemical formula of C12H16. In
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It does this by inducing apoptosis, which is a programmed cell death process. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in lab experiments include its potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Additionally, it is a synthetic compound that can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in scientific research. One potential direction is the development of novel drug formulations that utilize this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, this compound can also be used in the development of natural preservatives for food and cosmetic products.
In conclusion, 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene involves the reaction of isobutyraldehyde and isopropyl benzene in the presence of a catalyst. This process is known as the Friedel-Crafts alkylation reaction and is a commonly used method for the synthesis of aromatic compounds. The reaction is carried out under mild conditions and produces a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and can be used as a natural preservative in food and cosmetic products. Additionally, this compound has shown promising results in the treatment of cancer and other diseases. It has been found to have potent anticancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
105737-90-4 |
|---|---|
Nombre del producto |
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-(2-methylprop-1-enyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-9,11H,1-4H3 |
Clave InChI |
KJEKTFPTXGVOQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C(C)C |
Sinónimos |
Benzene, 1-(1-methylethyl)-4-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
